2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid
Description
This compound features a pyrrole-derived heterocyclic core with a conjugated (2Z)-configured acetic acid substituent. Key structural elements include:
- Pyrrole ring: Substituted at position 5 with a dimethylamino group (electron-donating) and at position 1 with a methyl group.
- 3-Oxo group: Introduces electron-withdrawing character, enhancing the acidity of the adjacent protons.
- (2Z) configuration: The conjugated double bond between the pyrrole and acetic acid groups stabilizes the planar structure, critical for electronic properties and intermolecular interactions.
This structure suggests applications in medicinal chemistry (e.g., enzyme inhibition due to the dimethylamino group) and materials science (e.g., fluorescence from the conjugated system).
Properties
IUPAC Name |
(2Z)-2-[5-(dimethylamino)-1-methyl-3-oxopyrrol-2-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-7(12)6(11(8)3)4-9(13)14/h4-5H,1-3H3,(H,13,14)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFNCLAEOZIQX-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)C1=CC(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=CC(=O)/C1=C/C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid represents a class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂O₃
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could mitigate oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated activity against bacterial strains, indicating potential for development as an antibacterial agent.
Biological Activity Data
A summary of biological activity data for the compound is presented in the following table:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition | |
| Antioxidant Activity | Significant reduction in ROS | |
| Antimicrobial Activity | Effective against MRSA |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound showed selective cytotoxicity towards breast cancer cells (MCF7) with an IC50 value of 25 µM, indicating potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the dimethylamino group have shown promising results in increasing both potency and selectivity towards targeted biological pathways.
Summary of Findings:
- Enhanced Potency : Structural modifications led to compounds with improved enzyme inhibition rates.
- Selectivity : Certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells.
- Potential Therapeutic Applications : The compound's diverse biological activities suggest potential applications in oncology and infectious disease treatment.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent . Research indicates that derivatives of pyrrole exhibit significant activity against various bacterial strains. A study demonstrated that modifications to the pyrrole structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrrole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Specifically, it has shown activity against breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Agricultural Applications
In agriculture, compounds similar to this pyrrole derivative have been utilized as pesticides and herbicides . The ability to modify the chemical structure allows for the development of more effective agrochemicals that can target specific pests while minimizing environmental impact .
Material Science
The unique properties of this compound also make it suitable for applications in material science , particularly in the development of polymers and coatings. The incorporation of pyrrole derivatives into polymer matrices can enhance their mechanical properties and thermal stability.
Case Studies
Comparison with Similar Compounds
Structural Analogues
A. 2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid ()
- Structural differences: Replaces the 5-dimethylamino group with a 4-acetyl substituent.
- Electronic effects: The acetyl group is electron-withdrawing, reducing basicity compared to the dimethylamino analogue. This decreases solubility in polar solvents.
- Reactivity: The acetyl group may participate in nucleophilic additions, whereas the dimethylamino group enhances resonance stabilization.
B. Rhodanine derivative (): 2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Core heterocycle: Thiazolidinone vs. pyrrole. The sulfur atom in thiazolidinone increases lipophilicity (XLogP3 = 4.9 vs. estimated ~2.5 for the target compound) .
C. (2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine derivatives ()
- Heterocyclic system : Thiazolo-pyrimidine cores are larger and more electron-deficient due to multiple carbonyl groups.
- Applications : Used in dye synthesis and antimicrobial agents, whereas the target compound’s pyrrole-acetic acid system may favor kinase inhibition .
Physicochemical Properties
Computational and Crystallographic Data
- Structural analysis: If resolved using SHELXL (), bond lengths in the conjugated system would differ from thiazolidinones due to electronic effects .
- ORTEP-3 () : Visualizations would highlight planar geometry in the (2Z) configuration, critical for π-π stacking in materials applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
